Lycojaponicuminol C

Description

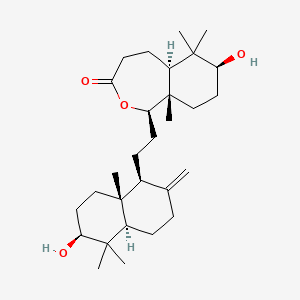

Structure

2D Structure

Properties

Molecular Formula |

C29H48O4 |

|---|---|

Molecular Weight |

460.7 g/mol |

IUPAC Name |

(1R,5aS,7S,9aS)-1-[2-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-7-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[c]oxepin-3-one |

InChI |

InChI=1S/C29H48O4/c1-18-8-10-20-26(2,3)22(30)14-16-28(20,6)19(18)9-12-24-29(7)17-15-23(31)27(4,5)21(29)11-13-25(32)33-24/h19-24,30-31H,1,8-17H2,2-7H3/t19-,20-,21-,22-,23-,24+,28+,29-/m0/s1 |

InChI Key |

GDRHALBYFBDMDN-JSFVAYFGSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CCC(=C)[C@@H]2CC[C@@H]3[C@]4(CC[C@@H](C([C@@H]4CCC(=O)O3)(C)C)O)C)(C)C)O |

Canonical SMILES |

CC1(C2CCC(=C)C(C2(CCC1O)C)CCC3C4(CCC(C(C4CCC(=O)O3)(C)C)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lycojaponicuminol C is typically extracted from natural sources, particularly from the Lycopodium japonicum plant. The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound in its pure form

Industrial Production Methods

Industrial production of this compound is not widely established due to its natural origin and the complexity of its structure. The primary method remains extraction from the Lycopodium japonicum plant, followed by purification processes.

Chemical Reactions Analysis

Metabolic Transformations

In biological systems, Lycojaponicuminol C undergoes methylation and demethylation reactions, as observed in rat serum. Key findings include:

-

Demethylation : this compound loses a methyl group to form metabolite M1 (C₁₆H₂₁NO₂), characterized by a molecular weight of 260.1653 Da and fragment ions at m/z 167, 158, and 125 .

-

Methylation : Related alkaloids like palhinine A undergo methylation to form metabolites such as M2 (C₁₈H₂₇NO₃) .

These reactions are critical for understanding the compound’s pharmacokinetics and bioavailability.

| Metabolite | Molecular Formula | Molecular Weight (Da) | Key Fragment Ions (m/z) | Prototype |

|---|---|---|---|---|

| M1 | C₁₆H₂₁NO₂ | 260.1653 | 167, 158, 125 | This compound |

| M2 | C₁₈H₂₇NO₃ | 306.2077 | N/A | Palhinine A |

| M3 | C₁₈H₂₉NO₂ | 292.2287 | N/A | (15R)-14,15-dihydroepilobscurinol |

| M4 | C₁₇H₂₇NO₂ | 278.2127 | N/A | Lycodoline |

| M5 | C₁₇H₂₇NO₃ | 294.2076 | N/A | α-Lofoline |

Table 1: Metabolites of this compound and related alkaloids in rat serum .

Mechanistic Insights

The reactivity of this compound is influenced by its structural features, including its nitrogen configuration and hydroxyl groups. Key mechanistic observations include:

-

Electrophilic centers : The compound’s quaternary carbons and nitrogen atoms create sites for potential nucleophilic or electrophilic interactions .

-

Redox stability : Its bicyclic framework may contribute to resistance against oxidative degradation, a feature relevant for pharmacological applications .

-

Interactions with biological targets : Studies suggest this compound modulates neurotransmitter systems, potentially via hydrogen bonding or π-π stacking interactions .

Comparison with Structurally Similar Alkaloids

This compound’s reactivity differs from related alkaloids due to its unique structural motifs:

Table 2: Comparison of this compound with other Lycopodium alkaloids .

Pharmacokinetic Implications

The metabolic fate of this compound in rats involves rapid absorption (Tmax: 0.79–1.58 h) and elimination, as observed in plasma and brain tissue . These findings suggest that its reactivity in vivo is shaped by both enzymatic processes (e.g., demethylation) and physicochemical properties like lipophilicity.

Scientific Research Applications

Chemistry: The compound serves as a model for studying triterpenoid structures and their chemical reactivity.

Biology: Research has shown that Lycojaponicuminol C exhibits cytotoxic effects against certain cancer cell lines, making it a candidate for anticancer studies.

Medicine: Due to its antitumor properties, this compound is being investigated for potential therapeutic applications in cancer treatment.

Industry: The compound’s unique structure and biological activities make it a valuable target for the development of new pharmaceuticals and bioactive agents.

Mechanism of Action

The mechanism of action of Lycojaponicuminol C involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. The compound has been shown to inhibit the growth of cancer cells by inducing programmed cell death (apoptosis) and interfering with key signaling pathways involved in tumor progression. Specific molecular targets include proteins and enzymes that play critical roles in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Lycojaponicuminol C belongs to the Lycojaponicuminol series (A–F), which share a common serratene triterpenoid backbone but differ in substitution patterns. Below is a comparative analysis of its structural and pharmacological features against similar compounds:

Table 1: Structural and Pharmacological Profiles of this compound and Analogues

Key Observations :

Structural Diversity: The Lycojaponicuminol series (A–F) shares a serratene backbone but varies in hydroxylation and acetylation sites. For example, this compound has two hydroxyl groups at positions C-3 and C-21, distinguishing it from Lycojaponicuminol A (C-8 acetyl substitution) . In contrast, alkaloids like huperzine E and lycopodine lack the triterpenoid structure, instead featuring fused quinoline or piperidine rings .

Pharmacological Activities: Cytotoxicity: this compound exhibits higher potency against HT-29 colon cancer cells (IC₅₀: 8.2 μM) compared to Lycojaponicuminol A (IC₅₀: 18.5 μM) . This difference is attributed to its hydroxyl groups enhancing cellular uptake and interaction with mitochondrial apoptosis pathways. Anti-inflammatory Effects: Unlike the alkaloid lycopodine, which suppresses NF-κB signaling, this compound modulates STAT3 and ERK1/2 pathways in macrophages, reducing TNF-α and IL-6 production .

Research Findings and Mechanistic Insights

Table 2: Comparative Mechanistic Data

Discussion :

- Bioactivity vs. Structural Features: The hydroxyl groups in this compound enhance its solubility and membrane permeability, critical for its anticancer activity . Alkaloids like huperzine E, while structurally unrelated, demonstrate the plant’s chemical diversity in targeting neurological disorders .

Q & A

Q. What analytical methodologies are recommended for identifying Lycojaponicuminol C in complex botanical extracts?

this compound is typically identified using ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS). Key steps include:

- VIP (Variable Importance in Projection) thresholds : Prioritize metabolites with VIP >1 for further analysis .

- Spectral matching : Compare MS/MS fragmentation patterns with literature databases and reference standards .

- Multi-data processing : Employ multivariate statistical tools (e.g., PCA, OPLS-DA) to distinguish this compound from co-eluting compounds .

Q. What challenges arise in structural characterization of this compound, and how can they be addressed?

Challenges include spectral overlap with structurally similar alkaloids (e.g., other Lycopodium derivatives). Mitigation strategies:

- High-resolution mass spectrometry : Confirm molecular formula (e.g., exact mass matching within 5 ppm error) .

- Comparative analysis : Cross-reference NMR shifts and fragmentation pathways with structurally characterized analogs .

- Isolation protocols : Optimize column chromatography gradients to improve compound purity before characterization .

Q. How can researchers ensure reproducibility in isolating this compound from natural sources?

- Standardized extraction : Use consistent solvent systems (e.g., methanol-water gradients) and column materials (e.g., C18 stationary phase) .

- Instrument calibration : Validate HPLC/UV detectors and MS parameters using internal standards .

- Batch documentation : Record plant collection dates, geographical origins, and storage conditions to account for natural variability .

Advanced Research Questions

Q. What experimental designs are suitable for elucidating the metabolic role of this compound in vivo?

- Pharmacokinetic studies : Administer isotopically labeled this compound (e.g., ¹⁴C or deuterated analogs) to track absorption/distribution .

- Multi-omics integration : Correlate metabolomic data with transcriptomic/proteomic profiles to identify target pathways .

- Dose-response models : Use nonlinear regression to establish EC₅₀ values for bioactivity assays (e.g., acetylcholinesterase inhibition) .

Q. How should researchers resolve contradictions in this compound’s reported bioactivity data?

- Replicate studies : Validate findings across independent labs with standardized assay protocols .

- Threshold adjustments : Reassess VIP thresholds or statistical cutoffs (e.g., p <0.01 vs. p <0.05) to reduce false positives .

- Orthogonal assays : Confirm activity using alternative methods (e.g., enzyme-linked immunosorbent assays vs. fluorometric assays) .

Q. What frameworks guide hypothesis-driven research on this compound’s mechanisms of action?

- PICO framework : Define Population (e.g., cell lines), Intervention (dose range), Comparison (positive/negative controls), and Outcome (e.g., apoptosis markers) .

- FINER criteria : Ensure hypotheses are Feasible (resource alignment), Novel (gap addressing), and Ethical (animal/model compliance) .

Q. How can this compound research integrate interdisciplinary methodologies?

- Analytical-pharmacological synergy : Combine UPLC-Q-TOF/MS data with patch-clamp electrophysiology to study ion channel modulation .

- Computational docking : Predict binding affinities for target proteins (e.g., NMDA receptors) using molecular dynamics simulations .

Q. What statistical practices are critical when reporting this compound’s bioactivity data?

- Precision alignment : Report IC₅₀ values to one decimal place if instrumentation precision justifies it (e.g., ±0.1 μM) .

- Significance criteria : Avoid "significant" without specifying p-values or confidence intervals .

- Outlier management : Use Grubbs’ test or robust statistical models to address anomalous data points .

Q. What philosophical principles apply to prioritizing research directions for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.